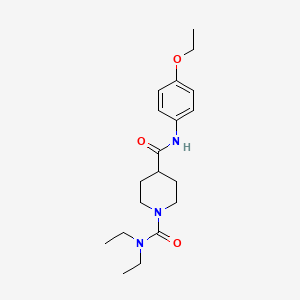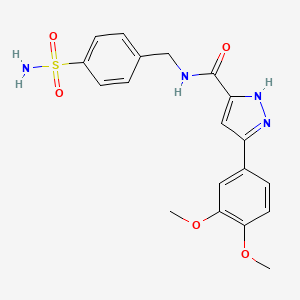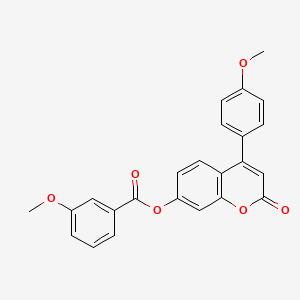![molecular formula C19H15ClO3 B11153413 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153413.png)
6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group, a phenyl group, and a 2-methylprop-2-en-1-yl ether group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Etherification Reaction: The key step involves the etherification of the hydroxyl group of 2-methylprop-2-en-1-ol with the chromen-2-one core. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl acetate
- 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The phenyl group enhances the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15ClO3 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-chloro-7-(2-methylprop-2-enoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H15ClO3/c1-12(2)11-22-18-10-17-15(8-16(18)20)14(9-19(21)23-17)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3 |
InChI Key |
OEDYAAXTQVVBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B11153339.png)

![7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153353.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11153361.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B11153363.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-phenylalanine](/img/structure/B11153369.png)
![1-[(4-fluorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide](/img/structure/B11153377.png)
![10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153399.png)

![9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153412.png)

![6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153430.png)
![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
